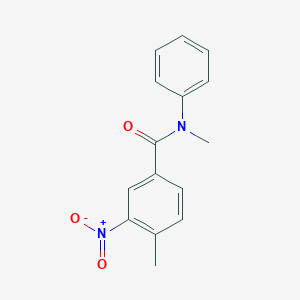

![molecular formula C16H12ClN3O4 B5506581 5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Oxadiazoles are a class of heterocyclic compounds that have garnered attention due to their wide range of biological activities and applications in material science. The compound "5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole" falls within this category, likely exhibiting unique properties due to its specific substituents which may affect its synthesis, structural characteristics, reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives generally involves the cyclodehydration of appropriate hydrazides and carboxylic acids or their derivatives. A common approach for synthesizing such compounds includes the use of coupling agents or dehydration conditions to facilitate the formation of the 1,2,4-oxadiazole ring. Specific methodologies can vary based on the substituents involved and the desired product's structural complexity (Kmetič & Stanovnik, 1995).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including our compound of interest, is characterized by the presence of a 1,2,4-oxadiazole ring, which significantly influences the compound's electronic properties and reactivity. The presence of electron-donating or withdrawing groups, such as the nitro and chloro substituents in this case, can further affect the compound's electronic distribution and impact its chemical behavior and potential applications (Bohle & Perepichka, 2009).

Chemical Reactions and Properties

1,2,4-Oxadiazoles can participate in various chemical reactions, including nucleophilic substitutions, depending on the nature of the substituents attached to the oxadiazole ring. The chloro and nitro groups present in our compound of interest suggest it may undergo reactions where these functional groups play a crucial role, such as in further substitution reactions or in the formation of coordination complexes (Dabbagh et al., 2005).

科学的研究の応用

Corrosion Inhibition

Oxadiazole derivatives have been identified as potent agents in controlling the dissolution of mild steel, especially in corrosive environments. For instance, a study demonstrated that synthesized oxadiazole derivatives exhibited high corrosion inhibition efficiency on mild steel in hydrochloric acid solution, with weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques confirming their effectiveness. The study further employed surface analysis and computational simulations to corroborate experimental findings, showcasing the derivatives' potential as corrosion inhibitors in industrial applications (Kalia et al., 2020).

Chemosensors

Oxadiazole derivatives also find application as chemosensors, particularly for the detection of fluoride ions. Research highlighted the synthesis of novel anion sensors based on oxadiazole groups, which exhibited selective and colorimetric responses to fluoride ions, changing color from colorless to yellow upon fluoride addition. This property is attributed to the strong intramolecular hydrogen bond formation, underscoring the utility of oxadiazole derivatives in environmental monitoring and analytical chemistry (Ma et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of oxadiazole derivatives are well-documented, with several studies reporting their efficacy against a broad spectrum of bacterial and fungal pathogens. For example, certain 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial properties, displaying significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. This highlights the potential of oxadiazole compounds in the development of new antimicrobial agents for treating infectious diseases (Jafari et al., 2017).

Photoluminescent Materials

Oxadiazole derivatives have been explored for their photoluminescent properties, making them suitable for applications in optoelectronic devices. Research into new mesogens containing oxadiazole fluorophores demonstrated their potential in creating materials with wide mesomorphic temperature ranges and strong blue fluorescence emissions. These findings suggest the utility of oxadiazole derivatives in the development of advanced materials for display technologies and lighting applications (Han et al., 2010).

特性

IUPAC Name |

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c1-10-7-12(17)5-6-14(10)23-9-15-18-16(19-24-15)11-3-2-4-13(8-11)20(21)22/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHNOLXRDPCIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-3,4-dimethyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5506509.png)

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)

![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)

![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)

![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)